molecular formula C18H27NO4 B166596 Capsaicinol CAS No. 137493-36-8

Capsaicinol

Cat. No. B166596
M. Wt: 321.4 g/mol
InChI Key: UBQXCFMZWQQSAZ-KEDPEKRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capsaicinol is a natural compound found in chili peppers. It is a member of the capsaicinoid family, which is responsible for the spicy taste and pungent odor of chili peppers. Capsaicinol has been extensively studied for its potential therapeutic properties, including its ability to relieve pain, reduce inflammation, and fight cancer.

Mechanism Of Action

The mechanism of action of capsaicinol is not fully understood. It is believed to work by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is found on sensory neurons. TRPV1 is responsible for detecting heat and pain, and capsaicinol activates this receptor, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in pain signaling, and their release leads to the sensation of pain. However, prolonged activation of TRPV1 by capsaicinol can lead to the desensitization of the receptor, resulting in a reduction in pain sensation.

Biochemical And Physiological Effects

Capsaicinol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of endorphins, which are natural painkillers produced by the body. Capsaicinol has also been shown to increase blood flow and oxygenation to tissues, which can aid in healing. Additionally, capsaicinol has been shown to increase the metabolism and thermogenesis of adipose tissue, leading to weight loss.

Advantages And Limitations For Lab Experiments

Capsaicinol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. Capsaicinol is also stable and can be stored for long periods of time. However, capsaicinol has several limitations for lab experiments. It can be difficult to work with due to its pungent odor and irritant properties. Additionally, capsaicinol can be expensive to obtain in large quantities.

Future Directions

For capsaicinol research include investigating its potential as a pain reliever, anti-inflammatory agent, and anticancer agent, as well as understanding its mechanism of action and developing new methods for synthesizing and using it in lab experiments.

Synthesis Methods

Capsaicinol can be synthesized from capsaicin, the major capsaicinoid found in chili peppers. Capsaicin can be extracted from chili peppers using organic solvents such as ethanol or methanol. The extracted capsaicin can then be converted to capsaicinol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Capsaicinol has been studied for its potential therapeutic properties in various fields of medicine. It has been shown to have analgesic effects, reducing pain in conditions such as arthritis, neuropathy, and migraine. Capsaicinol has also been shown to have anti-inflammatory effects, reducing inflammation in conditions such as asthma, colitis, and psoriasis. Additionally, capsaicinol has been shown to have anticancer properties, inhibiting the growth and metastasis of cancer cells.

properties

CAS RN

137493-36-8

Product Name

Capsaicinol

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(E,7S)-7-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-5-enamide

InChI

InChI=1S/C18H27NO4/c1-13(2)15(20)7-5-4-6-8-18(22)19-12-14-9-10-16(21)17(11-14)23-3/h5,7,9-11,13,15,20-21H,4,6,8,12H2,1-3H3,(H,19,22)/b7-5+/t15-/m1/s1

InChI Key

UBQXCFMZWQQSAZ-KEDPEKRHSA-N

Isomeric SMILES

CC(C)[C@@H](/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

SMILES

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

synonyms

capsaicinol
N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5-nonenamide
N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide

Origin of Product

United States

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